molecular formula C11H8N2O2 B7855677 methyl 5-cyano-1H-indole-2-carboxylate

methyl 5-cyano-1H-indole-2-carboxylate

Cat. No.: B7855677
M. Wt: 200.19 g/mol
InChI Key: UEDIACVNFFMSHB-UHFFFAOYSA-N
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Description

Methyl 5-cyano-1H-indole-2-carboxylate is a substituted indole derivative characterized by a cyano group at the 5-position and a methyl ester at the 2-position of the indole scaffold. This compound is part of a broader class of indole carboxylates, which are pivotal in medicinal chemistry due to their structural versatility and bioactivity .

Properties

IUPAC Name

methyl 5-cyano-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-15-11(14)10-5-8-4-7(6-12)2-3-9(8)13-10/h2-5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDIACVNFFMSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Phenylhydrazine Formation : Reacting 4-cyanophenylhydrazine with methyl pyruvate generates the corresponding hydrazone.

  • Cyclization : Treating the hydrazone with polyphosphoric acid (PPA) or H2SO4/CH3COOH at 70–120°C induces cyclization to form the indole ring.

  • Esterification : Direct esterification with methanol under acidic conditions yields the final product.

Representative Data :

Starting MaterialAcid CatalystTemperature (°C)Yield (%)Source
4-CyanophenylhydrazinePPA11085–92
Methyl pyruvate derivativeH2SO4/CH3COOH8078

Advantages : High scalability and compatibility with diverse substituents.
Limitations : Requires stringent control of acidic conditions to avoid side reactions.

Friedel-Crafts Acylation Followed by Reduction

This two-step approach leverages Friedel-Crafts acylation to introduce the cyano group, followed by esterification and reduction.

Protocol:

  • Acylation : React 5-cyanoindole with 4-chlorobutyryl chloride using AlCl3 as a catalyst in dichloromethane.

  • Reduction : Reduce the intermediate ketone using NaBH4/FeCl3 or InBr3/1,1,3,3-tetramethyldisiloxane to install the methyl ester.

Optimized Conditions :

  • NaBH4/FeCl3 System : 35–40°C in THF, yielding 69–70%.

  • InBr3/Siloxane System : 60–65°C in toluene, yielding 51% with 96% purity.

Mechanistic Insight : The FeCl3-mediated reduction proceeds via a borohydride complex, while the siloxane system facilitates hydride transfer.

Palladium-Catalyzed Cross-Coupling

Palladium catalysis enables modular synthesis by functionalizing preformed indole cores.

Method Overview:

  • Substrate Preparation : Start with methyl 5-bromo-1H-indole-2-carboxylate.

  • Cyanation : Perform a Suzuki-Miyaura coupling with cyanobenzene boronic acid using Pd(PPh3)4 and K2CO3 in DMF/H2O.

Performance Metrics :

CatalystLigandSolventYield (%)Source
Pd(OAc)2XPhos1,4-Dioxane82
PdCl2(dppf)-DMF/H2O75

Advantages : High regioselectivity and tolerance for sensitive functional groups.
Challenges : Cost of palladium catalysts and rigorous exclusion of moisture.

Multi-Step Synthesis via Hemetsberger-Knittel Reaction

The Hemetsberger-Knittel reaction constructs indoles from azidoacrylates, offering a pathway to cyano-substituted derivatives.

Procedure:

  • Azidoacrylate Synthesis : React 2-fluoro-5-nitrobenzaldehyde with ethyl azidoacetate.

  • Thermal Cyclization : Heat the azidoacrylate at 90°C to form the indole core.

  • Nitrile Introduction : Treat the intermediate with CuCN in a Sandmeyer reaction.

Critical Parameters :

  • Cyclization Temperature : 90°C minimizes decomposition.

  • CuCN Stoichiometry : 1.2 equivalents ensures complete conversion.

Yield : 65–72% after purification by recrystallization.

Comparative Analysis of Methods

The table below evaluates the four primary methods based on scalability, cost, and yield:

MethodScalabilityCost EstimateYield Range (%)Purity (%)
Fischer Indole SynthesisHighLow78–9295–97
Friedel-Crafts/ReductionModerateModerate51–7096–98
Palladium Cross-CouplingLowHigh75–8297–99
Hemetsberger-KnittelModerateModerate65–7294–96

Key Findings :

  • Fischer Synthesis is optimal for industrial-scale production due to low reagent costs.

  • Palladium Methods are preferred for lab-scale synthesis requiring high purity.

Emerging Techniques and Innovations

Recent advances include electrochemical and flow-chemistry approaches:

  • Rhodaelectro-Catalyzed Dehydrogenation : Utilizes Rh(III) catalysts under constant current to form indole derivatives without exogenous oxidants.

  • Continuous-Flow Systems : Reduce reaction times from hours to minutes, enhancing throughput .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-cyano-1H-indole-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-2-carboxylic acid derivatives.

  • Reduction: The cyano group can be reduced to an amine, resulting in the formation of indole-2-carboxamide derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions at the cyano or carboxylate positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation: Indole-2-carboxylic acid derivatives.

  • Reduction: Indole-2-carboxamide derivatives.

  • Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-cyano-1H-indole-2-carboxylate has been investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds. Its derivatives have shown promise in inhibiting specific biological targets, such as integrase enzymes crucial for viral replication.

Case Study: Integrase Inhibition
A study demonstrated that derivatives of indole-2-carboxylic acid, including this compound, exhibited significant inhibitory activity against integrase with an IC50 value of 3.11 μM. The binding analysis indicated effective interactions with the active site of the enzyme, showcasing its potential in antiviral drug development .

Organic Synthesis

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various transformations, making it useful in creating diverse chemical entities.

Synthesis Example
The compound can be utilized in multi-step synthetic pathways to produce substituted indoles or other heterocycles through reactions such as nucleophilic substitution and cycloaddition.

Recent studies have explored the biological activity of this compound and its derivatives against different cancer cell lines. The presence of the cyano group enhances the molecule's ability to interact with biological targets.

Case Study: Anticancer Activity
Research has indicated that certain derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapeutics .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Medicinal ChemistryPotential drug candidate targeting integrase enzymesIC50 = 3.11 μM against integrase
Organic SynthesisIntermediate for synthesizing complex organic moleculesUseful in multi-step synthetic pathways
Biological ActivityAnticancer properties against various cell linesCytotoxic effects observed in specific cancer types

Mechanism of Action

The mechanism by which methyl 5-cyano-1H-indole-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The indole core can bind to various receptors and enzymes, influencing biological processes. The cyano and carboxylate groups can further modulate the compound's activity by interacting with specific molecular targets.

Comparison with Similar Compounds

Key Observations :

  • The ethyl ester’s higher boiling point (419.3°C) vs. methyl analogs (unreported) suggests increased van der Waals interactions due to the longer alkyl chain .
  • Cyano-substituted derivatives exhibit higher logP values compared to methoxy analogs, indicating greater lipophilicity .

Biological Activity

Methyl 5-cyano-1H-indole-2-carboxylate (CAS: 1245648-71-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular attributes:

  • Molecular Formula : C₁₁H₈N₂O₂
  • Molecular Weight : 200.19 g/mol
  • Functional Groups : The compound features a cyano group at the 5-position and a carboxylate ester at the 2-position of the indole ring, which are crucial for its biological activity.

The indole structure is prevalent in many biologically active compounds, making this compound a promising candidate for further pharmacological studies.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity

Indole derivatives, including this compound, have been studied for their anticancer properties. The compound's structure allows it to interact with various cellular targets, potentially inhibiting tumor growth. For instance, indole derivatives have demonstrated the ability to disrupt microtubule polymerization, leading to cell cycle arrest in cancer cells .

Antiviral Potential

This compound may also possess antiviral properties. Indole derivatives have been explored as inhibitors of HIV integrase, a critical enzyme in the viral replication cycle. Structural modifications to indole scaffolds can enhance their binding affinity and inhibitory effects against integrase .

The biological activity of this compound can be attributed to its ability to:

  • Chelate Metal Ions : Similar to other indole derivatives, this compound may chelate metal ions (e.g., Mg²⁺) within enzyme active sites, disrupting enzymatic functions critical for viral replication and tumor growth .
  • Engage in π–π Interactions : The cyano group can participate in π–π interactions, enhancing the compound's binding affinity to target proteins or nucleic acids.

Synthesis and Evaluation

A variety of synthetic routes have been developed for this compound, allowing for efficient production and modification of this compound. Its unique combination of functional groups makes it a versatile building block for further drug development.

Comparative Studies

To understand the biological activity of this compound relative to other indole derivatives, a comparative analysis was conducted:

Compound NameMolecular FormulaIC50 (μM)Activity Type
This compoundC₁₁H₈N₂O₂TBDAnticancer/Antiviral
Methyl indole-2-carboxylateC₉H₉NO₂TBDAnticancer
Methyl 1H-indole-3-carboxylateC₉H₉NO₂TBDAnticancer

This table illustrates the potential of this compound compared to other related compounds, highlighting its promising biological activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl 5-cyano-1H-indole-2-carboxylate, and how do reaction conditions impact yield?

  • Methodological Answer : Use modified Fischer indole synthesis or condensation reactions under reflux with acetic acid as a catalyst. For example, GP3 (General Procedure 3) involves starting materials like bromo-substituted indene carboxylates and cyano-group precursors, with reflux times of 3–5 hours to achieve yields up to 88% . Optimize stoichiometric ratios (e.g., 1.1 equiv of aldehyde derivatives) and purification via recrystallization from DMF/acetic acid mixtures to minimize impurities .

Q. How can researchers determine physical properties (e.g., melting point, solubility) for this compound when literature data is unavailable?

  • Methodological Answer : Compare with structurally similar indole carboxylates. For example, methyl indole-5-carboxylate (CAS 1011-65-0) has a reported melting point range of 232–234°C . Use differential scanning calorimetry (DSC) for melting point analysis and HPLC-coupled solubility assays in solvents like ethanol, DMF, or ethyl acetate .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Wear PPE including P95 respirators, nitrile gloves, and chemical-resistant lab coats to prevent inhalation or dermal exposure. Store in airtight containers at 2–8°C, away from oxidizers or moisture. Use fume hoods for synthesis steps involving volatile reagents (e.g., acetic acid reflux) .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group at the 5-position influence the compound’s reactivity compared to halogenated analogs (e.g., 5-chloro or 5-fluoro derivatives)?

  • Methodological Answer : The cyano group enhances electrophilic substitution reactivity at the indole’s 3-position due to its strong electron-withdrawing nature. Compare with 5-chloro-1H-indole-2-carboxylic acid (CAS 10406-05-0), where the chloro group provides moderate activation. Use DFT calculations (B3LYP/CAM-B3LYP) to map electron density and predict regioselectivity in cross-coupling reactions .

Q. What strategies mitigate the formation of abnormal byproducts (e.g., 6-chloroindole derivatives) during Fischer indole synthesis of this compound?

  • Methodological Answer : Control reaction pathways by optimizing acid catalysts (e.g., HCl concentration) and temperature gradients. For example, substituting HCl with milder acids like trifluoroacetic acid (TFA) reduces chloro-byproduct formation. Monitor reaction progress via TLC (Rf = 0.7 in pentane:ethyl acetate = 9:1) and isolate intermediates through flash chromatography .

Q. How can computational models (e.g., DFT) predict spectroscopic features or hydrogen-bonding interactions of this compound?

  • Methodological Answer : Apply M06-2X/6-311++G(d,p) basis sets to simulate IR, NMR, and UV-Vis spectra. Solvent effects (e.g., polarizable continuum models) improve accuracy for λmax predictions. Validate against experimental data from methyl 1H-indol-5-carboxylate studies, where calculated vs. observed NMR shifts showed <5% deviation .

Q. What experimental and theoretical approaches resolve contradictions in stability data for indole carboxylates under varying pH or oxidative conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC-MS monitoring. Compare degradation pathways (e.g., ester hydrolysis or cyano-group oxidation) to analogous compounds like ethyl 5-fluoroindole-2-carboxylate (CAS 176505-58-1). Pair with molecular dynamics simulations to model decomposition kinetics .

Methodological Notes

  • Synthesis Optimization : Prioritize reaction scalability by testing microwave-assisted synthesis to reduce reflux times .
  • Data Validation : Cross-reference melting points and spectral data with databases like ChemSpider (ID 74624 for 5-chloroindole-2-carboxylate) to ensure reproducibility .
  • Safety Compliance : Follow OECD guidelines for acute toxicity assays (e.g., OECD 423) if preliminary in vitro studies suggest bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.